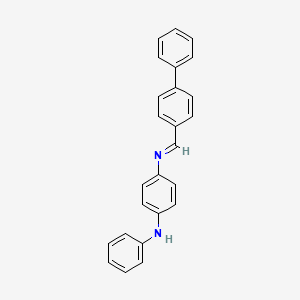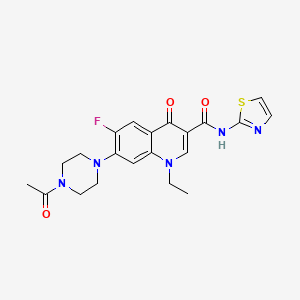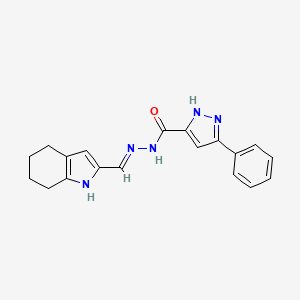![molecular formula C22H34N2O4 B6133979 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide](/img/structure/B6133979.png)
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancers. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes involved in cancer cell growth and survival.
Mechanism of Action
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide works by inhibiting the activity of specific enzymes called protein kinases, which are involved in cancer cell growth and survival. It specifically targets the kinases BTK, ITK, and TXK, which are known to be overactive in many types of cancer. By blocking the activity of these kinases, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide prevents the cancer cells from proliferating and surviving, leading to their eventual death.
Biochemical and Physiological Effects:
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide has been shown to have potent anti-cancer activity in preclinical models, and has been found to induce apoptosis (cell death) in cancer cells. It has also been shown to inhibit the growth and spread of tumors, and to enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy. 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide has been found to have good pharmacokinetic properties, and can be administered orally or intravenously.
Advantages and Limitations for Lab Experiments
One advantage of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide is that it has shown good efficacy and tolerability in preclinical models of cancer, making it a promising candidate for further development as a cancer treatment. However, one limitation is that its mechanism of action is not fully understood, and further research is needed to elucidate its precise molecular targets and pathways. Additionally, the safety and efficacy of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide in humans is not yet fully established, and clinical trials are ongoing to evaluate its potential as a cancer treatment.
Future Directions
There are several future directions for research on 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide. One area of interest is to further investigate its mechanism of action and molecular targets, in order to better understand its anti-cancer activity and to identify potential biomarkers for patient selection and monitoring. Another area of interest is to explore the combination of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide with other cancer treatments, such as immunotherapy or targeted therapy, in order to enhance its efficacy and overcome resistance mechanisms. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide in humans, and to determine its potential as a cancer treatment in various types of cancer.
Synthesis Methods
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide is a synthetic compound that can be prepared through a multistep process involving several chemical reactions. The synthesis method involves the use of various reagents and solvents, and requires specialized equipment and expertise. The detailed procedure for synthesizing 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide is beyond the scope of this paper, but it involves the coupling of a piperidine derivative with a benzamide derivative, followed by several steps of functional group transformations and purification steps.
Scientific Research Applications
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide has been extensively studied in preclinical models of cancer, and has shown promising results in inhibiting the growth and survival of cancer cells. It has been shown to be effective against various types of cancer, including lymphoma, leukemia, and solid tumors. 2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide has been found to inhibit the activity of several protein kinases, including BTK, ITK, and TXK, which are known to play a critical role in cancer cell signaling and survival.
properties
IUPAC Name |
2-(1-cyclopentylpiperidin-4-yl)oxy-N-(2-hydroxybutyl)-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O4/c1-3-17(25)15-23-22(26)20-14-19(27-2)8-9-21(20)28-18-10-12-24(13-11-18)16-6-4-5-7-16/h8-9,14,16-18,25H,3-7,10-13,15H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMLPOWKTLTZKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC(=O)C1=C(C=CC(=C1)OC)OC2CCN(CC2)C3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(2-hydroxybutyl)-5-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethyl-3-(4-fluorophenyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6133901.png)

![1-[3-({[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}amino)propyl]-2-pyrrolidinone](/img/structure/B6133905.png)

![2-[(4-bromophenyl)amino]-N'-[(2-hydroxy-1-naphthyl)methylene]butanohydrazide](/img/structure/B6133912.png)
![6-(1-azocanylcarbonyl)-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6133916.png)


![7-(3,4-difluorobenzyl)-2-[(1-methylcyclopropyl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6133950.png)
![2-(2,5-dimethylphenyl)-8-[3-(methylthio)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6133970.png)
![2-{4-[(2,5-dimethylphenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6133971.png)
![N-(2,5-dimethylphenyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6133976.png)
![3-hydroxy-1-(3-methylbenzyl)-3-{[(2-methyl-2-propen-1-yl)amino]methyl}-2-piperidinone](/img/structure/B6133988.png)
![8-({[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6133989.png)